molecular formula C18H13BrO3S B11664997 4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate

4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate

Cat. No.: B11664997
M. Wt: 389.3 g/mol
InChI Key: CADDMZOKBBAWIN-YBEGLDIGSA-N
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Description

4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE is a complex organic compound that features a bromine atom, a benzothiophene moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene: The benzothiophene moiety can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Esterification: The final step involves the esterification of the intermediate compound with propanoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrotoluene: Similar in structure but with a nitro group instead of the benzothiophene moiety.

    2-Bromo-4-methylphenyl propanoate: Similar ester group but lacks the benzothiophene ring.

Uniqueness

4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13BrO3S

Molecular Weight

389.3 g/mol

IUPAC Name

[4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] propanoate

InChI

InChI=1S/C18H13BrO3S/c1-2-17(20)22-14-8-7-12(19)9-11(14)10-16-18(21)13-5-3-4-6-15(13)23-16/h3-10H,2H2,1H3/b16-10-

InChI Key

CADDMZOKBBAWIN-YBEGLDIGSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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